molecular formula C15H20BrNO3 B14762915 3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide

Katalognummer: B14762915
Molekulargewicht: 342.23 g/mol
InChI-Schlüssel: QPFQDRFMDIUIFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis will produce 2,6-dimethoxybenzoic acid and cyclohexylamine .

Wissenschaftliche Forschungsanwendungen

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-dimethoxybenzamide: Lacks the bromine atom and cyclohexyl group, resulting in different chemical and biological properties.

    3-bromo-2,6-dimethoxybenzamide: Similar structure but without the cyclohexyl group.

    N-cyclohexyl-2,6-dimethoxybenzamide: Similar structure but without the bromine atom

Uniqueness

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide is unique due to the combination of the bromine atom, cyclohexyl group, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H20BrNO3

Molekulargewicht

342.23 g/mol

IUPAC-Name

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C15H20BrNO3/c1-19-12-9-8-11(16)14(20-2)13(12)15(18)17-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18)

InChI-Schlüssel

QPFQDRFMDIUIFR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.